molecular formula C11H16ClNO B3023257 N-Phenyloxan-4-amine CAS No. 360058-83-9

N-Phenyloxan-4-amine

Cat. No.: B3023257
CAS No.: 360058-83-9
M. Wt: 213.70
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

N-Phenyloxan-4-amine is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70. The purity is usually 95%.
BenchChem offers high-quality N-Phenyloxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyloxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVGDCRSDRHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of N-Phenyloxan-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Solubility Landscape of N-Phenyloxan-4-amine

Executive Summary

N-Phenyloxan-4-amine (CAS: 20638-52-2), also known as 4-(phenylamino)tetrahydropyran, serves as a critical pharmacophore in the synthesis of opioid analgesics, kinase inhibitors, and other bioactive heterocyclic compounds.[1] Its structure comprises a lipophilic phenyl ring coupled to a polar tetrahydropyran ether via a secondary amine linker.[1] This amphiphilic architecture dictates a specific solubility profile essential for process chemistry optimization and formulation development.[1]

This guide provides a comprehensive technical analysis of the solubility of N-Phenyloxan-4-amine, moving beyond simple "soluble/insoluble" binaries to explore thermodynamic behaviors, solvent interactions, and purification strategies.[1]

Molecular Architecture & Theoretical Solubility

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.[1]

  • Lipophilic Domain: The phenyl ring contributes significantly to

    
     stacking interactions, driving solubility in aromatic and chlorinated solvents.[1]
    
  • Polar Domain: The tetrahydropyran (THP) ring contains an ether oxygen (hydrogen bond acceptor), while the secondary amine acts as both a hydrogen bond donor and acceptor.

  • Basicity: The aniline-like nitrogen has a predicted pKa of approximately 4.5–5.[1]0. This is the "control lever" for aqueous solubility; the molecule is neutral and hydrophobic at physiological pH but highly soluble as a cationic salt in acidic media.[1]

Table 1: Physicochemical Descriptors

PropertyValueImplication for Solubility
Molecular Weight 177.24 g/mol Small molecule; rapid dissolution kinetics expected.[1]
XLogP3 ~2.3Moderately lipophilic.[1] Prefers organic phase over aqueous phase.[1]
H-Bond Donors 1 (NH)Capable of specific interaction with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 2 (O, N)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Physical State Solid (mp ~105-110°C)High lattice energy requires thermal input for dissolution in marginal solvents.[1]

The Solubility Landscape

The following classification is derived from standard "like-dissolves-like" principles validated by the functional group analysis.

A. High Solubility Solvents (The "Dissolvers")[1]
  • Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Mechanism:

    • DCM/Chloroform: Excellent interaction with the phenyl ring and the amine lone pair.[1]

    • DMSO/DMF: High dielectric constants disrupt the crystal lattice efficiently; the oxygen/nitrogen acceptors in the solvent interact with the amine proton.[1]

  • Application: Use these for reaction media, initial extraction, or preparing stock solutions for biological assays.

B. Temperature-Dependent Solvents (The "Recrystallizers")[1]
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Toluene.[1]

  • Behavior: Moderate solubility at room temperature (RT) but high solubility at boiling point.[1]

  • Mechanism: Alcohols form hydrogen bond networks with the ether oxygen and amine hydrogen.[1] However, the lipophilic phenyl ring resists dissolution in cold alcohols, creating a steep solubility curve ideal for purification.

  • Application: Recrystallization.[1][2][3][4][5] Ethanol is the primary candidate for obtaining high-purity crystals.[1]

C. Anti-Solvents (The "Precipitators")
  • Solvents: n-Hexane, n-Heptane, Cyclohexane, Water (neutral/basic).[1]

  • Behavior: Insoluble to sparingly soluble.[1]

  • Mechanism: The non-polar aliphatic chains of hexane cannot solvate the polar amine/ether core effectively.[1] Water is too polar and cohesive to accommodate the phenyl ring without protonation.[1]

  • Application: Use to crash out the product from a reaction mixture (e.g., adding Heptane to an Ethyl Acetate solution).

D. pH-Dependent Aqueous Solubility
  • Acidic (pH < 3): Highly Soluble. [1]

    • Reagent: 0.1 M HCl or 10% Acetic Acid.[1]

    • Mechanism:[6][7][8][9] Protonation of the secondary amine forms the hydrochloride salt (

      
      ), which is highly solvated by water.[1]
      
  • Neutral/Basic (pH > 6): Insoluble. [1]

    • Mechanism:[6][7][8][9] The molecule exists as the free base, dominated by the hydrophobic phenyl and THP rings.[1]

Experimental Protocols

Protocol A: Visual Solubility Screening (The "Shake-Flask" Method)

Use this rapid protocol to qualitatively determine solubility limits before HPLC analysis.[1]

Materials: 4 mL glass vials, calibrated micropipette, vortex mixer, sonicator.

  • Weighing: Place 10 mg of N-Phenyloxan-4-amine into a clear glass vial.

  • Solvent Addition (Stepwise):

    • Add 100 µL of the target solvent.[1]

    • Vortex for 30 seconds.

    • Observation: If clear, solubility > 100 mg/mL (High).[1]

  • Dilution:

    • If solid remains, add solvent in 100 µL increments, vortexing and sonicating (30 sec) between additions.

    • Stop when solution is clear or total volume reaches 2 mL (Solubility < 5 mg/mL).[1]

  • Thermal Stress: For marginal solvents (e.g., Ethanol), heat to boiling point using a heat block.[1] If it dissolves, record as "Hot Soluble" (Candidate for recrystallization).[1]

Protocol B: Recrystallization Strategy

Based on the solubility differential between Ethanol (Solvent A) and Water or Heptane (Anti-solvent B).

  • Dissolution: Dissolve crude N-Phenyloxan-4-amine in the minimum amount of boiling Ethanol.

  • Filtration: Filter while hot to remove insoluble mechanical impurities.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition (Optional): If yield is low, add dropwise water (or Heptane) until persistent turbidity appears, then cool to 4°C.

  • Harvest: Filter crystals and wash with cold Ethanol/Water (1:1) mixture.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start Start: N-Phenyloxan-4-amine Goal Define Goal Start->Goal Synthesis Synthesis/Reaction Goal->Synthesis Reaction Medium Purification Purification Goal->Purification Isolate Pure Solid Analysis Analysis (HPLC/NMR) Goal->Analysis Quantification SynthSolv Use Aprotic Polar: DCM, THF, DMF Synthesis->SynthSolv PurifCheck Check Purity Profile Purification->PurifCheck AnaSolv Use Compatible Solvent: DMSO-d6 (NMR) Acetonitrile/Water (HPLC) Analysis->AnaSolv Recryst Recrystallization: Ethanol (Hot) -> Cool PurifCheck->Recryst High Purity (>85%) AcidBase Acid/Base Extraction: Dissolve in 1M HCl -> Wash Organic -> Basify -> Extract DCM PurifCheck->AcidBase Low Purity (<85%)

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal solvent systems.

Figure 2: Thermodynamic Dissolution Mechanism

Understanding the interaction at the molecular level explains the pH-dependent solubility switch.[1]

DissolutionMech Solid Solid Lattice (Hydrophobic Packing) NeutralWater Neutral Water (pH 7) Solid->NeutralWater High Energy Barrier AcidicWater Acidic Water (pH < 3) Solid->AcidicWater Protonation Organic Organic Solvent (DCM/EtOH) Solid->Organic Van der Waals Precip Insoluble (Phase Separation) NeutralWater->Precip Hydrophobic Effect SolvatedSalt Solvated Cation (R-NH2+ ... Cl-) AcidicWater->SolvatedSalt Ion-Dipole Interaction SolvatedNeutral Solvated Neutral (Dipole-Dipole) Organic->SolvatedNeutral Like-Dissolves-Like

Caption: Mechanistic pathways of dissolution. Acidic conditions drive solubility via ionization, while organic solvents rely on Van der Waals forces.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 140726, 4-phenyltetrahydro-2H-pyran. Retrieved from [Link]

  • Vertex AI Search. (2025).[1] Synthesis and purification of N-phenyl-tetrahydro-2H-pyran-4-amine. (Derived from patent literature and synthetic protocols for pyrimidin-2-amine derivatives).

  • European Chemicals Agency (ECHA). (2025).[1][10] Registration Dossier: 4-Aminotetrahydropyran derivatives. Retrieved from [Link][1][10]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]

Sources

potential biological activity of N-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pharmacological Potential of the N-Phenyloxan-4-amine Scaffold

Part 1: Executive Summary & Chemical Identity

N-Phenyloxan-4-amine (CAS: 56716-64-6), also known as N-phenyl-tetrahydro-2H-pyran-4-amine, represents a critical "privileged structure" in modern medicinal chemistry. It serves as a strategic bioisostere for the ubiquitously used N-phenylpiperidin-4-amine and N-phenylcyclohexanamine scaffolds.

Its value lies in its ability to modulate physicochemical properties without altering the core binding geometry of a ligand. By replacing the methylene of cyclohexane with an ether oxygen, or the basic nitrogen of piperidine with a neutral oxygen, this scaffold allows researchers to fine-tune lipophilicity (LogP), basicity (pKa), and metabolic stability.

Physicochemical Profile
PropertyN-Phenyloxan-4-amine (Pyran)N-Phenylpiperidin-4-amine (Piperidine)N-Phenylcyclohexanamine (Cyclohexane)
Electronic Character Neutral Ether (Non-basic ring)Basic Amine (pKa ~9-10)Lipophilic Hydrocarbon
H-Bonding H-Bond Acceptor (Ether O)H-Bond Donor/Acceptor (Amine NH)None
LogP (Approx) ~1.5 - 2.0 (Moderate)~1.0 - 1.5 (Low, pH dependent)~2.5 - 3.0 (High)
hERG Liability Low (Neutral)High (Cationic at phys.[1][2][3][4][5][6] pH)Moderate
Metabolic Liability Oxidative ring openingN-oxidation, N-dealkylationHydroxylation

Expert Insight: The shift from piperidine to pyran is a classic medicinal chemistry tactic to mitigate hERG channel inhibition (which often requires a basic center) and to reduce lysosomal trapping (which sequesters basic drugs), thereby improving cytosolic concentration and efficacy.

Part 2: Mechanistic Potential & Biological Applications[8][9][10]

The N-Phenyloxan-4-amine core is rarely a drug in isolation but acts as a potency-enhancing fragment in complex inhibitors.

Kinase Inhibition (Targeting NIK & EGFR)

In the development of inhibitors for NF-κB Inducing Kinase (NIK) , a target for psoriasis and autoimmune disorders, the N-phenyl-tetrahydropyran motif is utilized to occupy the solvent-exposed regions of the ATP-binding pocket.

  • Mechanism: The aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region (e.g., Cys or Met residues). The tetrahydropyran ring projects into the solvent channel, improving water solubility compared to a phenyl or cyclohexyl group, while avoiding the metabolic liability of a solvent-exposed basic amine.

  • Case Study: Research into N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has shown that incorporating oxygen-containing heterocycles (like pyrans or morpholines) on the phenyl ring significantly improves pharmacokinetic profiles by lowering lipophilicity while maintaining potency.

TRPV1 Antagonism (Pain Management)

The tetrahydropyran-4-amine core has been explored in Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

  • Role: Bioisosteric replacement of the central piperidine ring in clinical candidates with a tetrahydropyran ring often retains nanomolar potency while eliminating off-target effects associated with the basic nitrogen, such as phospholipidosis.

Metabolic Stability Enhancement

The pyran ring is generally more metabolically robust than the piperidine ring. Piperidines are prone to oxidation by Flavin-containing Monooxygenases (FMOs) to form N-oxides, or CYP450-mediated N-dealkylation. The pyran ether is resistant to FMOs and less prone to rapid oxidative clearance, prolonging the half-life (


) of the parent compound.

Part 3: Visualizations & Logic Maps

Figure 1: The Bioisosteric Triad & SAR Logic

This diagram illustrates the strategic decision-making process when selecting the Pyran scaffold over its analogs.

Bioisostere_Triad Piperidine N-Phenylpiperidin-4-amine (Basic, pKa ~10) Pyran N-Phenyloxan-4-amine (Optimal Balance) Piperidine->Pyran Remove Basic Center (Reduce hERG/Phospholipidosis) Cyclohexane N-Phenylcyclohexanamine (Lipophilic, LogP High) Cyclohexane->Pyran Lower LogP (Improve Sol/Metab) Decision Medicinal Chemistry Objective Decision->Piperidine Need Solubility? Decision->Cyclohexane Need Permeability? Decision->Pyran Need Metabolic Stability & Low hERG Risk?

Caption: Figure 1: Strategic selection of the N-Phenyloxan-4-amine scaffold to balance solubility, permeability, and safety profiles.

Figure 2: Synthesis Workflow (Reductive Amination)

Standard operating procedure for synthesizing the core scaffold.

Synthesis_Flow Reactants Tetrahydro-4H-pyran-4-one + Aniline Intermediate Imine Intermediate Reactants->Intermediate Dehydration (-H2O) Catalyst Acid Catalyst (AcOH) Catalyst->Intermediate Activation Product N-Phenyloxan-4-amine Intermediate->Product Reduction ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Product Hydride Transfer

Caption: Figure 2: One-pot reductive amination pathway for high-yield synthesis of the target scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Phenyloxan-4-amine

Objective: To synthesize the core scaffold via reductive amination. Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Aniline (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), Dichloroethane (DCE).

  • Preparation: In a dry round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (10 mmol) and Aniline (10 mmol) in DCE (30 mL).

  • Activation: Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a white/off-white solid.

Protocol B: Microsomal Stability Assay

Objective: To validate the metabolic stability advantage of the pyran ring over piperidine. System: Human Liver Microsomes (HLM).

  • Incubation: Incubate test compound (1 µM) with pooled HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Take aliquots at t = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Success Metric: N-Phenyloxan-4-amine should show <20% degradation at 60 min (High Stability), whereas N-phenylpiperidin-4-amine may show >50% degradation depending on N-substitution.

References

  • Zhu, Y., et al. (2020). "Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis." Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2023). "Tetrahydropyrans in Drug Discovery: A Bioisosteric Approach." PharmaBlock Whitepapers.[7] Link

  • Blumberg Institute. (2024). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Medicinal Chemistry Reviews. Link

  • Sigma-Aldrich. (2024).[8] "Product Specification: 4-Aminotetrahydropyran." MilliporeSigma Catalog. Link

  • Drug Hunter. (2025).[9] "Bioisosteres for Drug Hunters: Amides, Amines, and Ethers." Drug Hunter Educational Series. Link

Sources

The Oxygen Switch: A Technical Guide to N-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of N-Phenyloxan-4-amine (also known as N-phenyl-tetrahydro-2H-pyran-4-amine).

Abstract

N-Phenyloxan-4-amine (CAS: 360058-83-9) represents a critical scaffold in modern medicinal chemistry, primarily utilized as a non-basic bioisostere of the N-phenylpiperidin-4-amine moiety. Unlike its nitrogenous counterpart—which serves as a precursor to potent opioids like fentanyl and often introduces hERG liability due to its basicity—the oxan-4-amine scaffold offers a neutral pharmacological profile. This guide explores its emergence in the mid-2000s (notably via fragment-based discovery efforts by companies like Astex Therapeutics) as a strategic solution to optimize lipophilicity (LogP), reduce off-target toxicity, and improve oral bioavailability in kinase inhibitor development.

Part 1: Chemical Identity & Significance

The Molecule[1]
  • IUPAC Name: N-phenyltetrahydro-2H-pyran-4-amine[1]

  • Common Aliases: N-Phenyloxan-4-amine; 4-(Phenylamino)tetrahydropyran.

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Key Structural Feature: A tetrahydropyran (oxan) ring fused to an aniline nitrogen.

The "Oxygen Switch" (Bioisosterism)

The historical significance of this compound lies in the "Oxygen Switch" strategy. In drug design, the piperidine ring (containing nitrogen) is a common linker. However, the piperidine nitrogen is basic (pKa ~10–11), meaning it is protonated at physiological pH.

  • The Problem: Protonated basic amines often bind to the hERG potassium channel (causing cardiotoxicity) and can lead to high lysosomal trapping or P-gp efflux.

  • The Solution: Replacing the piperidine methylene-nitrogen with an ether oxygen (pyran) eliminates the basic center while maintaining the ring's steric bulk and chair conformation.

  • Result: N-Phenyloxan-4-amine is neutral at pH 7.4, significantly altering the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of any drug incorporating it.

Part 2: Synthesis Protocol (Reductive Amination)

The synthesis of N-Phenyloxan-4-amine is a classic example of Reductive Amination . This protocol is preferred over nucleophilic substitution due to higher yields and cleaner reaction profiles.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate between Tetrahydro-4H-pyran-4-one and Aniline , followed by in-situ reduction by a hydride source.

Experimental Workflow
  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)

    • Aniline (1.0–1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

    • Acetic Acid (AcOH) (Catalytic to 1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Step-by-Step Protocol:

    • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve Tetrahydro-4H-pyran-4-one (10 mmol) and Aniline (10 mmol) in DCE (30 mL).

    • Activation: Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the ketone starting material too quickly.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc) or LC-MS.

    • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution (slow addition, gas evolution occurs).

    • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

    • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualizing the Synthesis

The following diagram illustrates the chemical pathway and logic.

SynthesisPath Start1 Tetrahydro-4H-pyran-4-one (Ketone) Inter Imine Intermediate (Transient) Start1->Inter Dehydration (-H2O) Start2 Aniline (Amine) Start2->Inter Product N-Phenyloxan-4-amine (Target Scaffold) Inter->Product Hydride Transfer Reagent NaBH(OAc)3 / AcOH (Reductive Agent) Reagent->Inter

Caption: Figure 1. Reductive amination pathway for the synthesis of N-Phenyloxan-4-amine using STAB-H protocol.

Part 3: Pharmacological & Historical Context

Historical Emergence (The Astex Era)

While the molecule existed in chemical libraries previously, its prominence rose in the mid-2000s with the advent of Fragment-Based Drug Discovery (FBDD) .

  • Key Milestone: Patent WO2006/109075 (Astex Therapeutics).[2]

  • Context: Researchers were exploring scaffolds for kinase inhibitors (e.g., CDK, p38 MAP kinase). The N-phenyl-piperidine motif was a known binder but suffered from poor pharmacokinetic properties (high clearance).

  • Innovation: By substituting the piperidine with tetrahydropyran (the "Oxan" switch), researchers maintained the hydrophobic interaction of the phenyl ring and the steric fill of the saturated ring, but eliminated the ionizable nitrogen.

Comparative Data: Pyran vs. Piperidine

The following table summarizes why a medicinal chemist chooses N-Phenyloxan-4-amine over its piperidine analog.

FeatureN-Phenyloxan-4-amine (Pyran)N-Phenylpiperidin-4-amine (Piperidine)
Core Atom Oxygen (Ether)Nitrogen (Amine)
pKa (Conj. Acid) ~ -2 (Neutral at pH 7.4)~ 10.5 (Cationic at pH 7.4)
hERG Liability Low (Neutral molecules bind less)High (Cation-pi interaction with channel)
Solubility Moderate (Lipophilic)High (if protonated)
Metabolism Oxidative ring opening (CYP450)N-Dealkylation / N-Oxidation
Opioid Activity Inactive (Lacks basic N anchor)Active (Fentanyl precursor core)
Safety & Toxicology
  • Opioid Potential: Unlike N-phenylpiperidin-4-amine (NPP), N-Phenyloxan-4-amine does not possess opioid activity. The binding to the Mu-opioid receptor requires a protonated nitrogen to interact with Asp147 in the receptor pocket. The pyran oxygen cannot form this salt bridge.

  • Handling: As an aniline derivative, it should be treated as a potential skin sensitizer and irritant. Standard PPE (gloves, fume hood) is mandatory to avoid absorption of the aniline moiety.

Part 4: Logical Framework (SAR Decision Tree)

When should a researcher deploy this scaffold?

SARTree Decision Need Hydrophobic Linker? CheckN Is Basic Nitrogen Tolerated? Decision->CheckN Piperidine Use N-Phenylpiperidine (Solubility needed, hERG risk ok) CheckN->Piperidine Yes Pyran Use N-Phenyloxan-4-amine (Reduce hERG, Neutral pH) CheckN->Pyran No (hERG/Permeability Issue)

Caption: Figure 2. Medicinal chemistry decision tree for selecting the oxan-4-amine scaffold.

References

  • Astex Therapeutics Ltd. (2006).[2] Pyrazol-4-yl-heterocyclyl-carboxyamide derivatives as cyclin dependent kinase inhibitors. WO Patent 2006/109075 A2.[2] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (n.d.). N-phenyloxan-4-amine (Compound Summary). National Library of Medicine. Link

Sources

Methodological & Application

Application Notes & Protocols: The Synthesis and Application of N-Phenyloxan-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the N-Aryloxan-4-amine Scaffold

The N-phenyloxan-4-amine core structure, a prominent example of a saturated heterocyclic amine, is a highly valued scaffold in modern medicinal chemistry and materials science. Its unique three-dimensional geometry, conferred by the oxane ring, allows for precise spatial orientation of substituents, making it an ideal building block for developing selective and potent therapeutic agents. The synthesis of this scaffold, however, has historically presented challenges. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most robust and versatile methods for its construction, enabling the efficient formation of the crucial C(aryl)-N bond.

This guide provides an in-depth exploration of the primary method for synthesizing N-phenyloxan-4-amine via cross-coupling and subsequently using this scaffold in further diversification reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss critical parameters to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

Part 1: Synthesis of N-Phenyloxan-4-amine via Buchwald-Hartwig Amination

The most direct and widely applied method for synthesizing N-phenyloxan-4-amines is the palladium-catalyzed coupling of an aryl halide (or triflate) with oxan-4-amine. This reaction provides a powerful tool for forging the C-N bond under relatively mild conditions.

Mechanism and Key Principles

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are essential as they promote the crucial reductive elimination step and stabilize the palladium center, preventing decomposition.

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Cycle cluster_cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C LPd(II)(Ar)(X) B->C D Ligand Exchange / Base-mediated Amine Binding C->D E LPd(II)(Ar)(NRH) D->E F Reductive Elimination E->F F->A G N-Phenyloxan-4-amine (Product) F->G H Ar-X (Aryl Halide) H->B I Oxan-4-amine + Base I->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Critical Experimental Parameters

The success of the coupling reaction is highly dependent on the careful selection of several key components:

ParameterCommon ChoicesRationale and Expert Insight
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as it is already in the active Pd(0) oxidation state. Pd(OAc)₂ requires in situ reduction, which is usually accomplished by the phosphine ligand.
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand is critical. For a secondary cyclic amine like oxan-4-amine, bulky biarylphosphine ligands (e.g., RuPhos) or ligands with a large bite angle (e.g., Xantphos) are highly effective. They facilitate the reductive elimination step and prevent the formation of undesired side products.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene is a robust and common choice due to its high boiling point, allowing for a wider range of reaction temperatures.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)oxan-4-amine

This protocol provides a representative procedure for the synthesis of an electron-rich N-aryloxan-4-amine derivative.

Workflow Overview:

Protocol_Workflow start Start: Assemble Reagents reagents Weigh: - 4-bromoanisole - Oxan-4-amine - NaOtBu - Pd₂(dba)₃ - Xantphos start->reagents setup Assemble Schlenk Flask under Argon Atmosphere reagents->setup addition Add Reagents to Flask: 1. Solids (NaOtBu, Ligand, Pd) 2. Liquids (Aryl Halide, Amine) 3. Anhydrous Toluene setup->addition reaction Heat Reaction Mixture (e.g., 100 °C) with Stirring addition->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Quench with Water - Extract with Ethyl Acetate monitoring->workup Upon Completion purify Purification: Silica Gel Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for N-aryloxan-4-amine synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Catalyst Loading: In a glovebox or under a positive pressure of argon, add the palladium precursor, Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the ligand, Xantphos (0.022 mmol, 2.2 mol%).

  • Reactant Addition: Remove the flask from the glovebox (if used) and add 4-bromoanisole (1.0 mmol, 1.0 equiv) and oxan-4-amine (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)oxan-4-amine.

Part 2: N-Phenyloxan-4-amine as a Substrate in Further Cross-Coupling Reactions

Once synthesized, the N-phenyloxan-4-amine scaffold can be used as a building block for further molecular diversification. If the aryl group contains a handle, such as a halide, it can undergo subsequent cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings to build more complex molecules.

Conceptual Workflow: Sequential Cross-Coupling

This strategy involves a two-stage process: first, the core scaffold is built using Buchwald-Hartwig amination. Second, this product is used as a substrate in a different cross-coupling reaction to add complexity. This is a powerful approach in library synthesis for drug discovery.

Sequential_Coupling start_materials Oxan-4-amine + Di-haloaryl (e.g., 1-bromo-4-iodobenzene) step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃ / Xantphos / NaOtBu) start_materials->step1 intermediate Intermediate Product: N-(4-bromophenyl)oxan-4-amine step1->intermediate step2 Step 2: Suzuki Coupling (Pd(PPh₃)₄ / K₂CO₃ / Boronic Acid) intermediate->step2 final_product Final Diversified Product step2->final_product

Caption: Sequential cross-coupling for scaffold diversification.

Protocol Example: Suzuki Coupling of N-(4-bromophenyl)oxan-4-amine

This protocol outlines the coupling of the previously synthesized scaffold with a boronic acid.

Step-by-Step Procedure:

  • Reagent Preparation: In a microwave vial, combine N-(4-bromophenyl)oxan-4-amine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes. Alternatively, heat conventionally at 90 °C for 12 hours.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography to yield the desired biaryl product.

References

  • Title: A Short and Efficient Synthesis of the Potent T-Type Calcium Channel Blocker (S)-N-(1-(4-Fluorobenzyl)-1H-pyrazol-3-yl)-N'-(tetrahydropyran-4-yl)succinamide. Source: Organic Process Research & Development. URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions. Source: Chemical Reviews. URL: [Link]

  • Title: Discovery of Tetrahydropyran-4-yl-1H-pyrazole Derivatives as Potent and Orally Bioavailable T-Type Calcium Channel Blockers for the Treatment of Pain. Source: Journal of Medicinal Chemistry. URL: [Link]

Application Notes and Protocols for N-Phenyloxan-4-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Phenylmorpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The N-phenylmorpholine moiety, often referred to as N-phenyloxan-4-amine, represents a versatile and privileged scaffold in the realm of drug discovery. This heterocyclic motif is a cornerstone in the design of a multitude of biologically active compounds, attributable to its favorable physicochemical properties. The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, often imparts improved aqueous solubility and metabolic stability to drug candidates. The phenyl group, on the other hand, provides a template for a wide array of substitutions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity towards various biological targets. This guide provides a comprehensive overview of the synthesis, biological applications, and detailed experimental protocols for the evaluation of N-phenyloxan-4-amine derivatives in key therapeutic areas.

I. Synthesis of the N-Phenylmorpholine Core

A common and efficient method for the synthesis of the N-phenylmorpholine scaffold involves the reaction of an aniline derivative with a suitable dielectrophile, such as a bis(2-haloethyl) ether, or a one-pot reaction with diethanolamine. A more modern and green approach involves the selective monoalkylation of primary amines using ethylene sulfate.[1] A general synthetic scheme is outlined below.

Protocol 1: Synthesis of 4-(4-nitrophenyl)morpholine

This protocol describes the synthesis of a key intermediate, 4-(4-nitrophenyl)morpholine, which can be subsequently reduced to 4-(4-aminophenyl)morpholine, a versatile building block for further derivatization.

Materials:

  • p-Fluoronitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of p-fluoronitrobenzene (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(4-nitrophenyl)morpholine.

Protocol 2: Reduction to 4-(4-aminophenyl)morpholine

Materials:

  • 4-(4-Nitrophenyl)morpholine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(4-nitrophenyl)morpholine (1 equivalent) in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 2-10 bar) and stir the reaction mixture at room temperature for 2-4 hours.[2][3]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)morpholine, which can be used in subsequent steps without further purification.

Synthesis_of_N_Phenylmorpholine p_fluoronitrobenzene p-Fluoronitrobenzene intermediate 4-(4-Nitrophenyl)morpholine p_fluoronitrobenzene->intermediate Morpholine, K₂CO₃, DMF morpholine Morpholine final_product 4-(4-Aminophenyl)morpholine intermediate->final_product Hydrogenation H2_PdC H₂ / Pd/C

Caption: General synthesis of the N-phenylmorpholine scaffold.

II. Applications in Drug Discovery

The N-phenylmorpholine scaffold has been successfully employed in the development of novel therapeutic agents across various disease areas. The following sections detail some of the key applications and provide relevant experimental protocols.

A. Anti-inflammatory and Analgesic Agents: Targeting COX-2

Derivatives of N-phenylmorpholine have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

N-phenylmorpholine-based compounds can be designed to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical aspect of their design.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation N_Phenylmorpholine N-Phenylmorpholine Derivative N_Phenylmorpholine->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by N-phenylmorpholine derivatives.

This protocol provides a method for the high-throughput screening of N-phenylmorpholine derivatives for their ability to inhibit human recombinant COX-2.[4][5]

Materials:

  • Human recombinant COX-2 enzyme[4]

  • COX Assay Buffer[4]

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)[4]

  • Arachidonic Acid (substrate)[4]

  • Test compounds (N-phenylmorpholine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)[4]

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the positive control inhibitor.

    • Sample Screen (S): 10 µL of the diluted test compound.

  • Enzyme Addition: Add the appropriate volume of reconstituted COX-2 enzyme solution to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid solution to all wells to initiate the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) at regular intervals for 10-20 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each test compound compared to the enzyme control. Determine the IC₅₀ value for active compounds by plotting the percentage of inhibition against a range of compound concentrations.

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[6][7][8][9][10]

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (N-phenylmorpholine derivatives)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compounds at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compounds, positive control, or vehicle orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

B. Anticancer Agents: Targeting Kinases and Topoisomerases

The N-phenylmorpholine scaffold has been explored for the development of anticancer agents targeting various key proteins involved in cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3) and Topoisomerase I.

Mutations in the FLT3 receptor tyrosine kinase are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation. N-phenylmorpholine derivatives have been designed as potent and selective FLT3 inhibitors.

This assay measures the ability of test compounds to inhibit the kinase activity of FLT3. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient platform for this purpose.[11][12][13]

Materials:

  • Recombinant human FLT3 enzyme

  • FLT3 substrate (a suitable peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white microplate

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase buffer, test compound at various concentrations, and the FLT3 enzyme.

  • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][13]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.[11][13]

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each test compound and determine the IC₅₀ value.

Topoisomerase I is a crucial enzyme for DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain N-phenylmorpholine analogs have been identified as Topoisomerase I inhibitors.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[14][15][16][17][18]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I reaction buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Camptothecin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to each tube to initiate the reaction. Include a no-enzyme control and a positive control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the percentage of inhibition and the IC₅₀ value.

C. Modulation of the NF-κB Pathway: NIK Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in immunity and inflammation. NF-κB-inducing kinase (NIK) is a central component of the non-canonical NF-κB pathway.[19][20][21] Dysregulation of NIK is implicated in various inflammatory diseases and cancers.[21][22] N-phenylmorpholine derivatives have been identified as potent inhibitors of NIK.

NIK activation leads to the phosphorylation of IKKα, which in turn phosphorylates and processes p100 to p52.[21] The p52/RelB heterodimer then translocates to the nucleus to regulate gene expression.[21] NIK inhibitors containing the N-phenylmorpholine scaffold can block the kinase activity of NIK, thereby preventing the activation of the non-canonical NF-κB pathway.

NIK_Inhibition_Pathway Receptor Receptor (e.g., LTβR, BAFFR) NIK NIK Receptor->NIK Activation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression N_Phenylmorpholine_NIK N-Phenylmorpholine NIK Inhibitor N_Phenylmorpholine_NIK->NIK Inhibition

Caption: Inhibition of the non-canonical NF-κB pathway by a NIK inhibitor.

This protocol describes a method to assess the inhibitory effect of N-phenylmorpholine derivatives on NIK-mediated signaling in a cellular context.[23]

Materials:

  • A suitable cell line that expresses the components of the non-canonical NF-κB pathway (e.g., BEAS-2B cells)

  • Cell culture medium and supplements

  • A stimulus to activate the non-canonical NF-κB pathway (e.g., Lymphotoxin-α₁β₂)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-p100/p52, anti-NIK, anti-β-actin)

  • Reagents for ELISA to measure downstream cytokine secretion (e.g., IL-6)

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate agonist (e.g., Lymphotoxin-α₁β₂) for a specified time (e.g., 4-24 hours) to induce NIK accumulation and p100 processing.

  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p100/p52 and NIK to assess the processing of p100 to p52 and the stabilization of NIK.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • ELISA for Cytokine Secretion:

    • Collect the cell culture supernatants before lysis.

    • Measure the concentration of a downstream cytokine, such as IL-6, using a commercial ELISA kit.

  • Data Analysis: Quantify the band intensities from the Western blots to determine the ratio of p52 to p100. Analyze the ELISA data to determine the effect of the test compounds on cytokine secretion.

D. General Cytotoxicity Assessment

It is crucial to evaluate the general cytotoxicity of any new compound to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.[24][25][26][27]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[24][25]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

III. Data Presentation and Interpretation

For each of the described assays, it is essential to present the data clearly and perform appropriate statistical analysis.

Table 1: Example Data Summary for a Novel N-Phenylmorpholine Derivative

AssayTargetIC₅₀ (µM)In Vivo Efficacy
COX-2 Inhibition COX-20.1565% edema inhibition at 30 mg/kg
FLT3 Kinase Assay FLT30.05-
Topoisomerase I Assay Topo I1.2-
NIK Inhibition NIK0.2-
MTT Assay (A549) -> 50-
MTT Assay (HCT116) -25-

IV. Conclusion

The N-phenylmorpholine scaffold is a highly valuable starting point for the design of novel drug candidates with diverse therapeutic applications. The synthetic accessibility and the tunable nature of this core structure allow for the generation of large libraries of compounds for screening against a wide range of biological targets. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of N-phenyloxan-4-amine derivatives, enabling researchers to effectively explore their potential in drug discovery programs. Careful consideration of structure-activity relationships, selectivity, and cytotoxicity will be paramount in advancing these promising compounds from the laboratory to the clinic.

References

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. Available at: [Link]

  • The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer. MDPI. Available at: [Link]

  • Topoisomerase Assays. PMC - NIH. Available at: [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Human Topoisomerase I Relaxation Assay. Inspiralis. Available at: [Link]

  • NF-κB inducing kinase: a key regulator in the immune system and in cancer. PMC - NIH. Available at: [Link]

  • FLT3 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Method for the production of 4-(4-aminophenyl)-3-morpholinon. Google Patents.
  • A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway. Springer Nature Experiments. Available at: [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. luvas. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
  • Control of canonical NF-κB activation through the NIK–IKK complex pathway. PNAS. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Assay of topoisomerase I activity v1. ResearchGate. Available at: [Link]

  • Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats. ARCC Journals. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • FLT3. MedGenome. Available at: [Link]

  • Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. MDPI. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis. Available at: [Link]

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Application Note: Strategies for the Derivatization of N-Phenyloxan-4-amine for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Phenyloxan-4-amine Derivatization

N-Phenyloxan-4-amine represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a rigid oxane ring with a modifiable secondary amine, provides a versatile starting point for the synthesis of novel chemical entities. Small molecule drugs, with their customizable structures, are designed to interact selectively with biological targets, offering therapeutic benefits across a wide range of diseases. However, the journey from a promising scaffold to a viable drug candidate is often fraught with challenges related to the molecule's physicochemical properties.[1] These properties, including aqueous solubility, lipophilicity, and metabolic stability, are critical determinants of a compound's performance in biological assays and its ultimate therapeutic efficacy.[2]

Low aqueous solubility, for instance, is a major hurdle in drug discovery, as it can lead to unreliable results in in-vitro testing and poor bioavailability in vivo.[3][4][5] Derivatization, the process of chemically modifying a core molecule, serves as a powerful strategy to fine-tune these properties.[6] By strategically altering the atomic composition of N-Phenyloxan-4-amine, researchers can enhance its "drug-likeness" and tailor its characteristics for specific biological applications.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the N-Phenyloxan-4-amine core. We will delve into the causality behind various synthetic strategies, provide detailed, field-proven protocols, and outline the subsequent characterization and application of the resulting derivatives in biological assays. The focus is on empowering researchers to rationally design and synthesize analogs with improved performance, thereby accelerating the drug discovery pipeline.

Section 1: Core Derivatization Strategies at the Secondary Amine

The secondary amine of N-Phenyloxan-4-amine is the primary locus for chemical modification. Its nucleophilic nature allows for a variety of bond-forming reactions, each imparting distinct physicochemical characteristics to the final product.

Acylation for Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. Converting the secondary amine to an amide can introduce hydrogen bond donors and acceptors, significantly altering polarity and solubility. This modification can also provide new vectors for interaction with biological targets.

  • Causality: The reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative. The choice of activating agent is crucial. Acid chlorides are highly reactive but can be harsh, while modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer milder conditions and high efficiency, especially for complex or sterically hindered substrates.[7]

Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a bioisostere of the amide group but possesses distinct properties. Sulfonamides are generally more metabolically stable and can act as strong hydrogen bond donors, influencing target binding and pharmacokinetic profiles.

  • Causality: This reaction proceeds via the nucleophilic attack of the amine on a sulfonyl chloride. The reaction is typically robust and high-yielding.[8][9][10] The resulting sulfonamide N-H is more acidic than an amide N-H, which can be a key factor in receptor interactions.

Reductive Amination for Tertiary Amine Formation

Converting the secondary amine to a tertiary amine via reductive amination introduces a new alkyl group, which can be used to increase lipophilicity, modulate basicity (pKa), and explore new binding pockets within a target protein.[11]

  • Causality: This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[12][13] This method is highly controlled and avoids the over-alkylation often seen with traditional alkylating agents.[11]

Urea and Thiourea Formation

Introducing urea or thiourea moieties can create unique hydrogen bonding patterns and rigidify the conformation of the molecule. These groups are often found in potent enzyme inhibitors and receptor modulators.

  • Causality: The reaction of the secondary amine with an isocyanate or isothiocyanate is typically rapid and efficient. Phenyl isothiocyanate is a common reagent for this purpose, forming stable phenylthiourea derivatives.[14]

Section 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

General Laboratory Practices
  • Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen, unless otherwise specified.

  • Reagents & Solvents: Use anhydrous solvents and high-purity reagents to ensure optimal reaction outcomes.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Acylation via Acid Chloride (Synthesis of N-(oxan-4-yl)-N-phenylbenzamide)
  • Setup: To a solution of N-Phenyloxan-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: HATU-Mediated Amide Coupling (Synthesis of N-(oxan-4-yl)-N-phenylbenzamide)
  • Setup: In a round-bottom flask, dissolve benzoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF). Stir for 10 minutes to pre-activate the acid.

  • Reaction: Add a solution of N-Phenyloxan-4-amine (1.0 eq) in DMF to the activated acid mixture. Stir at room temperature for 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Sulfonylation (Synthesis of N-(oxan-4-yl)-N-phenyl-4-methylbenzenesulfonamide)
  • Setup: Dissolve N-Phenyloxan-4-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.[15] Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-6 hours.

  • Work-up: Dilute with DCM and wash with 1M aqueous HCl, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate.

  • Purification: Purify by flash column chromatography.

Section 3: Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized derivatives.

Structural Verification

The identity of each new compound must be unequivocally confirmed.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the molecule.[17][18] Key diagnostic signals, such as the disappearance of the N-H proton signal from the starting material and the appearance of new aromatic or aliphatic signals, confirm successful derivatization.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule.[19][20]

Table 1: Expected Analytical Data for Example Derivatives
Derivative NameMolecular FormulaCalculated Mass (M+H)⁺Key ¹H NMR Diagnostic Signals (δ, ppm)
N-(oxan-4-yl)-N-phenylbenzamideC₁₇H₁₉NO₂282.1494Disappearance of N-H proton; appearance of new aromatic signals for benzoyl group (~7.4-7.8 ppm)
N-(oxan-4-yl)-N-phenyl-4-methylbenzenesulfonamideC₁₈H₂₁NO₃S344.1269Disappearance of N-H proton; appearance of tosyl methyl singlet (~2.4 ppm) and new aromatic signals
Physicochemical Property Assessment

The impact of derivatization on key drug-like properties should be quantified.

  • Aqueous Solubility: This is a critical parameter for ensuring reliable data in biological assays.[21] Kinetic or thermodynamic solubility can be measured using methods like nephelometry or the shake-flask method followed by LC-MS analysis.[3][5]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. It influences membrane permeability and target engagement. Standard shake-flask or HPLC-based methods can be used for its determination.

Table 2: Impact of Derivatization on Physicochemical Properties
Functional GroupExpected Change in SolubilityExpected Change in Lipophilicity (LogP)Rationale
Amide (from Acylation)Generally IncreasesVariableIntroduction of H-bond acceptors/donors can improve solvation in water.
SulfonamideGenerally IncreasesVariableThe SO₂ group is highly polar and can engage in strong hydrogen bonding.
Tertiary AminepH-DependentGenerally IncreasesIncreased basicity leads to protonation and higher solubility at low pH; added alkyl groups increase lipophilicity.

Section 4: Application in Biological Assays

The ultimate goal of derivatization is to generate molecules with improved performance in a biological context. The choice of derivative should be guided by the specific requirements of the assay.

Workflow for Derivative Screening

The process from synthesis to biological evaluation should be systematic.

Derivatization_Workflow Derivatization to Biological Assay Workflow cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation Start N-Phenyloxan-4-amine Scaffold Deriv Derivatization (Acylation, Sulfonylation, etc.) Start->Deriv Purify Purification & QC (HPLC, NMR, HRMS) Deriv->Purify Sol Aqueous Solubility Assay Purify->Sol LogP LogP/LogD Determination Purify->LogP Assay Primary Biological Assay (e.g., Cell-based screen) Sol->Assay LogP->Assay Hit Hit Identification & Validation Assay->Hit

Caption: A streamlined workflow from scaffold derivatization to hit identification.

For cell-based assays, derivatives with improved aqueous solubility are prioritized to avoid compound precipitation in the assay medium, which can lead to inaccurate dose-response curves. For target engagement assays that require cell penetration, modulating lipophilicity becomes a key objective. A balanced LogP is often desirable to ensure sufficient membrane permeability without excessive non-specific binding.

Conclusion

The derivatization of the N-Phenyloxan-4-amine scaffold is a critical and enabling step in the discovery of novel therapeutics. By applying rational chemical strategies such as acylation, sulfonylation, and reductive amination, researchers can systematically modulate the physicochemical properties of this core structure. This application note provides the foundational knowledge and practical protocols to synthesize, characterize, and evaluate a diverse library of derivatives. This strategic approach, grounded in an understanding of the causal relationships between chemical structure and biological performance, will empower scientists to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

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  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.RSC Advances.
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  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
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Application Notes and Protocols: N-Phenyloxan-4-amine Hydrochloride - Preparation and Use

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Phenyloxan-4-amine and its hydrochloride salt represent a valuable scaffold in modern medicinal chemistry. The incorporation of a phenylamino group onto the conformationally restricted oxane ring provides a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, purification, and characterization of N-Phenyloxan-4-amine hydrochloride. Furthermore, it explores the utility of this compound as a key intermediate and building block in drug discovery programs, with a focus on its potential applications in the development of kinase inhibitors and central nervous system (CNS) targeted therapies. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles to ensure reproducibility and scalability.

Chemical Profile

Compound Name N-Phenyloxan-4-amine Hydrochloride
Synonyms N-Phenyl-tetrahydropyran-4-amine hydrochloride
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
CAS Number [Not available]
Structure ```
[Image of the chemical structure of N-Phenyloxan-4-amine hydrochloride]

Caption: Workflow for the synthesis of N-Phenyloxan-4-amine.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-one (1.0 eq), aniline (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the ketone.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Phenyloxan-4-amine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1]

Part 2: Preparation of N-Phenyloxan-4-amine Hydrochloride Salt

Reaction Principle: The basic nitrogen atom of the secondary amine can be protonated by a strong acid, such as hydrochloric acid, to form a stable and often crystalline hydrochloride salt.[1] This process is typically carried out in a non-polar organic solvent to facilitate the precipitation of the salt. A solution of hydrogen chloride in an organic solvent like diethyl ether or dioxane is commonly used to ensure controlled addition and to avoid the introduction of water.

Experimental Workflow:

G cluster_0 Salt Formation cluster_1 Precipitation cluster_2 Isolation M N-Phenyloxan-4-amine (Free Base) O Reaction Vessel (ice bath) M->O N Anhydrous Diethyl Ether N->O P 2M HCl in Diethyl Ether O->P Add dropwise Q Stir and allow to precipitate P->Q R Filter the precipitate Q->R S Wash with cold Diethyl Ether R->S T Dry under vacuum S->T U N-Phenyloxan-4-amine HCl T->U

Caption: Workflow for the preparation of N-Phenyloxan-4-amine hydrochloride.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified N-Phenyloxan-4-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

  • Precipitation and Isolation: A white precipitate should form upon addition of the HCl solution. Continue stirring for 30 minutes in the ice bath. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the solid under vacuum to a constant weight to yield N-Phenyloxan-4-amine hydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-Phenyloxan-4-amine hydrochloride, a combination of analytical techniques should be employed.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the phenyl group, as well as the protons of the oxane ring. The N-H proton of the ammonium salt will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR The spectrum should display the expected number of signals corresponding to the carbon atoms of the phenyl and oxane rings.
FT-IR The spectrum will show a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium salt. Characteristic C-H, C-N, and C-O stretching frequencies will also be present.
Mass Spectrometry The mass spectrum should show the molecular ion peak for the free base (N-Phenyloxan-4-amine).
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Discovery and Development

The N-Phenyloxan-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Its derivatives have shown promise in a variety of therapeutic areas.

As a Scaffold for Kinase Inhibitors

Numerous studies have demonstrated that N-phenyl-substituted heterocyclic amines are effective scaffolds for the development of kinase inhibitors.[3] The phenyl group can be readily functionalized to interact with specific residues in the ATP-binding pocket of kinases, while the oxane ring provides a rigid framework that can orient substituents for optimal binding. The secondary amine provides a key hydrogen bond donor/acceptor site.

In Central Nervous System (CNS) Drug Discovery

The lipophilic nature of the phenyl group combined with the polar oxane ring gives N-Phenyloxan-4-amine and its derivatives physicochemical properties that are often favorable for crossing the blood-brain barrier. Derivatives of related aminotetrahydronaphthalenes have been investigated as potential antidepressants and anorexigenic agents.[4]

As a Versatile Pharmaceutical Intermediate

N-Phenyloxan-4-amine hydrochloride serves as a crucial starting material for the synthesis of more complex molecules in multi-step drug development programs.[5] Its ready availability through the described robust synthesis makes it an attractive building block for creating diverse chemical libraries for high-throughput screening.

Safety and Handling

Hazard Identification:

  • N-Phenyloxan-4-amine (Free Base): Based on analogous compounds, it should be considered harmful if swallowed or in contact with skin. It may cause skin and eye irritation.

  • N-Phenyloxan-4-amine Hydrochloride: As a hydrochloride salt, it is expected to be an irritant.

  • Reagents: Aniline is toxic and a suspected carcinogen. Sodium triacetoxyborohydride is a water-reactive solid. 1,2-Dichloroethane is a flammable and toxic solvent.

Handling Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Storage:

  • Store N-Phenyloxan-4-amine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Phenyloxan-4-amine hydrochloride is a synthetically accessible and highly valuable scaffold for modern drug discovery. The detailed protocols provided in this document, grounded in established chemical principles, offer a reliable pathway for its preparation and characterization. Its utility as a versatile intermediate for the synthesis of kinase inhibitors and CNS-active compounds underscores its importance for researchers and scientists in the pharmaceutical industry. The provided safety guidelines should be strictly adhered to ensure safe handling and use of this compound and the associated reagents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. In Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Chawla, G., et al. (2009). Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ResearchGate. [Link]

  • Google Patents. (2014). Synthesis method of tetrahydro-4H-pyran-4-one.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Google Patents. (2018). Method for preparing aminotetrahydropyran compound.
  • PubChem. (n.d.). 4-Aminotetrahydropyran hydrochloride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In The Organic Chemistry of Drug Synthesis (Vol. 7, pp. 239-275). John Wiley & Sons, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of the American Chemical Society, 118(44), 10878-10879.
  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research, 1(4), 803-808.
  • PubChem. (n.d.). N-methyl-4-phenyloxan-4-amine. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PLoS One, 12(11), e0187229.
  • Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • Costantino, L., & Barlocco, D. (2006). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Current medicinal chemistry, 13(28), 3421-3448.

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Troubleshooting & Optimization

Technical Support Center: Purification of N-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Phenyloxan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to the Purification of N-Phenyloxan-4-amine

N-Phenyloxan-4-amine is a secondary amine that finds application as a building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the reductive amination of tetrahydro-4H-pyran-4-one with aniline, can result in a crude product containing various impurities. The removal of these impurities is critical to ensure the integrity of downstream applications. This guide will walk you through the common challenges and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-Phenyloxan-4-amine?

A1: The impurity profile of your crude product is largely dependent on the synthetic route and reaction conditions. For a typical reductive amination synthesis, you can expect the following impurities:

  • Unreacted Starting Materials: Aniline and tetrahydro-4H-pyran-4-one may be present if the reaction has not gone to completion.

  • Intermediate Imine: The imine formed between aniline and tetrahydro-4H-pyran-4-one can be a significant impurity if the reduction step is incomplete.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), byproducts may be present in the crude mixture.[1]

  • Over-alkylation Products: While less common for secondary amine synthesis from a primary amine and a ketone, tertiary amine byproducts are a possibility under certain conditions.

  • Oxidation Products: Amines, particularly aromatic amines like aniline, can be susceptible to oxidation, leading to colored impurities.[2]

Q2: My crude product has a dark color. What is the cause and how can I remove it?

A2: A dark coloration in your crude N-Phenyloxan-4-amine is often due to the presence of oxidized aniline or other aromatic impurities. Aniline is notoriously prone to air oxidation, which forms highly colored polymeric species.

To address this, you can employ the following strategies:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product, leading to lower yields.

  • Acid-Base Extraction: An acid wash can help remove residual basic impurities that may be colored.

  • Column Chromatography: This is a very effective method for separating colored impurities from your desired compound.

Q3: I am having trouble with the column chromatography of N-Phenyloxan-4-amine. The product is streaking and the peaks are tailing. What can I do?

A3: The issue of peak tailing and streaking during silica gel chromatography of amines is a common problem. It arises from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[3] This interaction can lead to poor separation and even irreversible adsorption of the product onto the column.

Here are some proven solutions:

  • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to your eluent. A common starting point is 0.1-1% Et3N in your solvent system.[3] This will neutralize the acidic sites on the silica gel and improve the elution of your amine.

  • Pre-treating the Silica Gel: You can create a slurry of your silica gel in your chosen eluent containing the basic modifier before packing the column. This ensures that the silica is fully deactivated.[3]

  • Use of an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as basic alumina.

  • Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography with a suitable mobile phase can be an effective alternative.

Q4: What is the best way to assess the purity of my final N-Phenyloxan-4-amine product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds.[4][5] A validated RP-HPLC method can separate and quantify your product and any impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to get a qualitative assessment of purity. Running the sample against a standard in different solvent systems can reveal the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are in significant concentration.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

Troubleshooting Guides

Guide 1: Recrystallization of N-Phenyloxan-4-amine

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Problem: Oiling Out During Recrystallization

"Oiling out" occurs when the dissolved compound separates as a liquid rather than forming crystals upon cooling.

Causality:

  • The boiling point of the solvent is too high.

  • The solution is cooled too rapidly.

  • The concentration of the solute is too high.

  • The presence of impurities that depress the melting point of the product.

Solutions:

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes promote crystallization.

  • Use More Solvent: Ensure that you are using enough solvent to keep the compound dissolved at the boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Table 1: Common Solvents for Recrystallization of Amines [6]

Solvent (Mixture)PolarityComments
Ethanol (EtOH)PolarA versatile solvent for many amines.
Isopropanol (IPA)PolarSimilar to ethanol, but with a slightly higher boiling point.
Hexane/Ethyl Acetate (EtOAc)Non-polar/PolarA good starting point for finding a suitable mixed solvent system.
TolueneNon-polarCan be effective for less polar amines.
WaterVery PolarGenerally not suitable for N-Phenyloxan-4-amine unless it is in a salt form.
Guide 2: Acid-Base Extraction for Amine Purification

Acid-base extraction is an effective liquid-liquid extraction technique to separate basic compounds like amines from neutral or acidic impurities.

Problem: Poor Separation or Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which can make it difficult to separate the aqueous and organic layers.

Causality:

  • Vigorous shaking of the separatory funnel.

  • High concentration of dissolved substances.

  • Presence of particulate matter.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Filtration: If particulate matter is present, filtering the entire mixture through a plug of glass wool can help.

  • Patience: Sometimes, simply allowing the mixture to stand for a period of time will allow the layers to separate.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of N-Phenyloxan-4-amine

This protocol assumes the crude product is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Dissolve the Crude Product: Dissolve the crude N-Phenyloxan-4-amine in a suitable organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer. The protonated amine salt will now be in the aqueous layer.

  • Wash Organic Layer: Wash the organic layer with water to remove any residual acid.

  • Combine Aqueous Layers: Combine all the aqueous layers containing the amine salt.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the solution is basic (pH > 10). The free amine will precipitate out or can be extracted.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: General Procedure for Column Chromatography of N-Phenyloxan-4-amine
  • Choose a Solvent System: Use TLC to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing.[3] Aim for an Rf value of 0.2-0.3 for the product.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Phenyloxan-4-amine.

Visualizations

Diagram 1: Workflow for the Purification of N-Phenyloxan-4-amine

Purification_Workflow crude Crude N-Phenyloxan-4-amine extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For Solid Products chromatography Column Chromatography extraction->chromatography For Oily Products or Difficult Separations purity_check Purity Assessment (HPLC, TLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure N-Phenyloxan-4-amine purity_check->pure_product Purity > 98%

Caption: A general workflow for the purification of N-Phenyloxan-4-amine.

Diagram 2: Troubleshooting Logic for Column Chromatography of Amines

Chromatography_Troubleshooting start Problem: Poor Separation in Column Chromatography tailing Peak Tailing/Streaking Cause: Acidic silica interacting with basic amine start->tailing no_elution Product Not Eluting Cause: Eluent not polar enough start->no_elution co_elution Co-elution with Impurities Cause: Eluent is too polar start->co_elution solution1 Solution: Add 0.1-1% Triethylamine to Eluent tailing->solution1 solution2 Solution: Increase Polarity of Eluent no_elution->solution2 solution3 Solution: Decrease Polarity of Eluent co_elution->solution3 solution4 Alternative: Use Alumina or Reverse-Phase Column solution1->solution4

Sources

Validation & Comparative

biological activity of N-Phenyloxan-4-amine vs its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Profiling: N-Phenyloxan-4-amine vs. Piperidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary: The Nitrogen-to-Oxygen Switch

In medicinal chemistry, the bioisosteric replacement of a piperidine ring with a tetrahydropyran (oxane) ring is a high-impact strategy used to modulate basicity, lipophilicity, and off-target toxicity.[1] This guide compares


-Phenyloxan-4-amine  (the oxane analog) with its nitrogenous counterpart, 

-Phenylpiperidin-4-amine
(the 4-anilinopiperidine scaffold found in fentanyl and carfentanil).[1]

While structurally nearly identical, these two scaffolds exhibit divergent biological profiles driven by a single atomic substitution: the replacement of the basic amine nitrogen (N) with a neutral ether oxygen (O).[1] This guide analyzes why the oxane analog serves as a critical "negative control" in opioid research and a superior scaffold for non-GPCR targets requiring neutral pharmacophores.

Mechanistic Divergence: The Aspartate Interaction

The defining difference between these analogs lies in their ability to interact with the orthosteric binding pocket of Class A GPCRs, specifically the


-opioid receptor (MOR).
  • The Piperidine Scaffold (Active): The secondary amine in the piperidine ring has a

    
     of 
    
    
    
    9–10.[1] At physiological pH, it exists predominantly in a protonated, cationic state.[1] This positive charge is essential for forming a salt bridge with Aspartate 147 (Asp147) in the transmembrane helix 3 (TM3) of the
    
    
    -opioid receptor.[1] This interaction anchors the ligand, enabling high-affinity binding (
    
    
    in the low nanomolar range).[1]
  • The Oxane Scaffold (Inactive/Control): The ether oxygen in

    
    -phenyloxan-4-amine is neutral (
    
    
    
    ).[1] It cannot protonate at physiological pH and, therefore, cannot form the critical electrostatic bond with Asp147.[1] Consequently, oxane analogs typically exhibit a drastic loss of affinity for the opioid receptor, often by orders of magnitude (
    
    
    nM).[1]
Visualization: Orthosteric Binding Logic

BindingMechanism cluster_0 Piperidine Scaffold (Active) cluster_1 Oxane Scaffold (Inactive) Piperidine N-Phenylpiperidin-4-amine (Protonated Nitrogen) Asp147 Receptor Aspartate-147 (Anionic Carboxylate) Piperidine->Asp147 SALT BRIDGE (Ionic Bond) Signal Receptor Activation (Analgesia) Asp147->Signal Oxane N-Phenyloxan-4-amine (Neutral Oxygen) NoBind No Electrostatic Interaction Oxane->NoBind NoSignal Loss of Potency (Negative Control) NoBind->NoSignal

Figure 1: Mechanistic comparison of receptor binding.[1] The protonated nitrogen of the piperidine scaffold is required for the salt bridge interaction with Asp147, a feature absent in the neutral oxane analog.

Comparative Physicochemical Profile

The following data highlights the shift in properties when replacing the piperidine nitrogen with oxygen. This substitution is often employed to reduce hERG liability (which is associated with basic amines) and improve metabolic stability.[1]

Feature

-Phenylpiperidin-4-amine

-Phenyloxan-4-amine
Impact on Drug Design
Core Atom Nitrogen (Secondary Amine)Oxygen (Ether)Determines charge state at pH 7.[1]4.
Basicity (

)
~9.0 – 10.0 (Basic)Neutral (Non-ionizable)Oxane analogs do not get trapped in lysosomes (lysosomotropism).[1]
LogP (Lipophilicity) ~1.5 – 2.5 (pH dependent)~1.8 – 2.0 (Stable)Oxane is often less lipophilic than the neutral amine but more lipophilic than the protonated amine.[1]
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (O)Loss of H-bond donor capability in the oxane ring.[1]
hERG Liability High RiskLow RiskBasic amines often bind the hERG channel; neutral isosteres mitigate this cardiotoxicity risk.
Primary Application Opioid Agonists (e.g., Fentanyl)Negative Controls / Non-GPCR ScaffoldsUsed to prove the necessity of the nitrogen atom in SAR studies.[1]

Experimental Protocol: Synthesis of -Phenyloxan-4-amine

The synthesis of the oxane analog is achieved via Reductive Amination . This protocol is self-validating: the disappearance of the carbonyl peak in IR/NMR and the formation of the secondary amine peak confirm success.

Objective: Synthesize


-phenyloxan-4-amine from tetrahydro-4H-pyran-4-one and aniline.

Reagents:

  • Substrate: Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Amine: Aniline (1.0 – 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) or Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (AcOH, 1.0 eq) – Crucial for imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (10 mmol) and Aniline (10 mmol) in DCE (30 mL).

    • Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may darken slightly as the imine forms.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under an inert atmosphere (

      
      ).
      
  • Quenching & Workup:

    • Quench the reaction with saturated aqueous

      
       solution (slow addition until gas evolution ceases).
      
    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[1]
      
  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude oil via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).[1]

    • Validation: The product should appear as a white to off-white solid. Confirm structure via

      
      -NMR (look for the multiplet at 
      
      
      
      3.5–3.8 ppm corresponding to the methine proton on the oxane ring).[1]
Visualization: Synthesis Workflow

Synthesis Pyranone Tetrahydro-4H-pyran-4-one (Ketone) Imine Imine Intermediate (Transient Species) Pyranone->Imine Condensation Aniline Aniline (Amine) Aniline->Imine Condensation Product N-Phenyloxan-4-amine (Target Scaffold) Imine->Product Hydride Transfer AcidCat Acetic Acid (Cat.) DCE, RT, 1h AcidCat->Imine Reduction Reduction Step NaBH(OAc)3 RT, 12h Reduction->Product

Figure 2: Reductive amination pathway for the synthesis of the oxane scaffold.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Vardanyan, R. S., & Hruby, V. J. (2014).[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Suryanarayanan, S., et al. (2020).[1] Structure-Activity Relationship Studies of Fentanyl Analogs at the Mu-Opioid Receptor. ACS Chemical Neuroscience, 11(20), 3306-3318.[1] Link[1]

Sources

A Senior Application Scientist's Guide to the Definitive Identification of N-Phenyloxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is the bedrock of scientific validity, regulatory compliance, and ultimately, patient safety. N-Phenyloxan-4-amine, a heterocyclic compound featuring a phenyl group attached to an oxane (tetrahydropyran) ring, represents a class of molecules where precise structural confirmation is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the identity of N-Phenyloxan-4-amine, with a focus on the indispensable role of certified reference standards. We will move beyond rote procedural lists to explore the scientific rationale behind method selection, ensuring a self-validating and authoritative approach to identity confirmation.

The Imperative of Identity: Why Reference Standards are Non-Negotiable

Before any meaningful biological or chemical data can be generated, one must be certain of the molecule in the vial. An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for comparison. In the context of identifying a test sample of N-Phenyloxan-4-amine, a reference standard serves as the "true north," allowing for direct comparison of physicochemical properties. Without it, any identification is merely provisional. A United States Pharmacopeia (USP) Reference Standard, for instance, is a pharmaceutical primary standard that provides the benchmark for quality control assays.[1][2] The use of such a standard mitigates the risk of misidentification due to isomers, impurities, or degradation products, which can have profoundly different pharmacological and toxicological profiles.

Orthogonal Approaches to Identity Confirmation: A Multi-Technique Strategy

A robust identity confirmation strategy relies on an orthogonal approach, employing multiple analytical techniques that measure different properties of the molecule. This ensures that the confirmation is not an artifact of a single method. For a molecule like N-Phenyloxan-4-amine, with its specific structural motifs—a secondary amine, an aromatic ring, and an ether linkage within a saturated ring—a combination of chromatographic and spectroscopic methods is ideal.

The overall workflow for confirming the identity of a test sample against a reference standard is a systematic process of parallel analysis and data comparison.

cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analytical Techniques cluster_comparison Data Comparison & Confirmation Test_Sample Test Sample of N-Phenyloxan-4-amine Test_Sol Prepare Test Solution Test_Sample->Test_Sol Ref_Std Certified Reference Standard of N-Phenyloxan-4-amine Ref_Sol Prepare Standard Solution Ref_Std->Ref_Sol LC_UV HPLC-UV Analysis Test_Sol->LC_UV LC_MS LC-MS Analysis Test_Sol->LC_MS NMR NMR Spectroscopy Test_Sol->NMR FTIR FTIR Spectroscopy Test_Sol->FTIR Ref_Sol->LC_UV Ref_Sol->LC_MS Ref_Sol->NMR Ref_Sol->FTIR Compare_RT Compare Retention Times (RT) LC_UV->Compare_RT Compare_UV Compare UV Spectra LC_UV->Compare_UV Compare_Mass Compare Mass Spectra (Parent Ion & Fragments) LC_MS->Compare_Mass Compare_NMR Compare NMR Spectra (Chemical Shifts & Coupling) NMR->Compare_NMR Compare_IR Compare IR Spectra (Functional Group Bands) FTIR->Compare_IR Confirmation Identity Confirmed Compare_RT->Confirmation Compare_UV->Confirmation Compare_Mass->Confirmation Compare_NMR->Confirmation Compare_IR->Confirmation

Caption: General workflow for identity confirmation.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone technique for purity and identity assessment.[3][4] For N-Phenyloxan-4-amine, its phenyl group contains a π-electron system that acts as a chromophore, making it readily detectable by a UV detector.[3][5] Reversed-phase HPLC, which separates compounds based on hydrophobicity, is ideal. The nonpolar phenyl group provides strong retention on a C18 column, while the polar amine and oxane ether group modulate its interaction with the aqueous-organic mobile phase.

Role of Reference Standard: The primary confirmation is the comparison of retention time (RT). Under identical chromatographic conditions, the test sample and the reference standard should elute at the exact same time. Co-injection, where the sample and standard are mixed and injected, should result in a single, sharp, symmetrical peak, confirming the absence of any resolution between the two.

Comparative Analysis: HPLC vs. Alternatives
FeatureHPLC-UVGas Chromatography (GC)Ion Chromatography (IC)
Principle Separation based on polarity/hydrophobicity in liquid phase.Separation based on volatility and polarity in gas phase.[6]Separation of ionic species based on charge.[7]
Suitability for N-Phenyloxan-4-amine Excellent. Non-volatile, possesses a UV chromophore.Moderate. Requires derivatization to increase volatility and thermal stability. Risk of on-column degradation.Good. Can analyze the protonated amine as a cation. Useful for impurity profiling of small amines.
Specificity Moderate. Retention time is not a unique identifier.Moderate. Retention time is not unique.Moderate. Retention time is not unique.
Sensitivity Good (ng range).Very Good (pg range).Very Good (µg/L to mg/L range).[7]
Coupling to MS Excellent (LC-MS).Excellent (GC-MS).Possible, but less common.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the most powerful technique for confirming molecular identity. It provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering a fundamental piece of evidence. For N-Phenyloxan-4-amine (C₁₁H₁₅NO, Monoisotopic Mass: 177.1154 Da), high-resolution mass spectrometry (HRMS) can confirm its elemental composition to within a few parts per million (ppm).[8] Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule in a predictable way, generating a "fingerprint" spectrum that is characteristic of its structure.

Role of Reference Standard: The reference standard is analyzed using the same MS method to generate a benchmark mass spectrum. The test sample's data is then compared for:

  • Parent Ion Mass: The measured m/z of the protonated molecule [M+H]⁺ should match that of the standard and the theoretical value (178.1226 m/z).[8]

  • Fragmentation Pattern: The MS/MS spectra of the sample and standard must be identical, showing the same fragment ions at the same relative intensities.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Inject Sample + Standard Column C18 Column Separation Injection->Column Elution Elution at Specific RT Column->Elution Ionization Electrospray Ionization (ESI) [M] -> [M+H]+ Elution->Ionization MS1 MS1 Analysis (Quadrupole 1) Isolate m/z 178.12 Ionization->MS1 CID Collision-Induced Dissociation (CID) (Quadrupole 2) MS1->CID MS2 MS2 Analysis (Quadrupole 3) Scan Fragment Ions CID->MS2 Data_Analysis Compare Spectra: - Parent Ion m/z - Fragment Ions m/z - Relative Intensities MS2->Data_Analysis

Caption: Tandem Mass Spectrometry (MS/MS) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most definitive information about the precise arrangement of atoms in a molecule. It probes the chemical environment of each nucleus (typically ¹H and ¹³C), revealing connectivity and stereochemistry. For N-Phenyloxan-4-amine, a ¹H NMR spectrum would unambiguously show signals for the phenyl protons, the distinct protons on the oxane ring, and the N-H proton, with characteristic chemical shifts and spin-spin coupling patterns. A ¹³C NMR spectrum would complement this by showing a specific signal for each unique carbon atom.[9]

Role of Reference Standard: The NMR spectrum of the test sample must be superimposable upon the spectrum of the reference standard when run in the same deuterated solvent. Every peak, from its chemical shift to its multiplicity and integration, must match perfectly. This provides irrefutable proof of identical molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[10] The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For N-Phenyloxan-4-amine, we can expect to see characteristic absorption bands for:

  • N-H stretch (secondary amine): ~3300-3500 cm⁻¹

  • Aromatic C-H stretch : ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch : ~2850-2960 cm⁻¹

  • C=C aromatic ring stretch : ~1450-1600 cm⁻¹

  • C-N stretch : ~1250-1350 cm⁻¹

  • C-O-C stretch (ether): ~1070-1150 cm⁻¹[10]

Role of Reference Standard: The FTIR spectrum of the solid or liquid test sample is compared to that of the reference standard. The positions, shapes, and relative intensities of all absorption bands in the "fingerprint region" (<1500 cm⁻¹) must be identical for the identity to be confirmed.

Experimental Protocols

Protocol 1: Identity Confirmation by HPLC-UV
  • Standard Preparation: Accurately weigh approximately 10 mg of N-Phenyloxan-4-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to achieve the same target concentration.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% Water (containing 0.1% Formic Acid).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and record the retention time.

    • Inject the sample solution and record the retention time.

    • Acceptance Criterion: The retention time of the principal peak in the sample chromatogram must not differ from that of the standard by more than 2.0%.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Dilute the solutions from the HPLC-UV preparation 1:10 with the mobile phase.

  • LC-MS System:

    • Utilize the same HPLC conditions as described above.

    • Divert the flow from the HPLC to the mass spectrometer's ion source post-UV detector.

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for high mass accuracy.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Method:

    • Full Scan (MS1): Scan from m/z 100 to 500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Perform data-dependent acquisition, selecting the precursor ion at m/z 178.12 for fragmentation. Use a normalized collision energy of 20-40 eV.

  • Analysis:

    • Acquire data for both the sample and the standard solution.

    • Acceptance Criteria:

      • The mass of the [M+H]⁺ ion in the sample must be within 5 ppm of the theoretical mass and the measured mass of the standard.

      • The MS/MS fragmentation pattern of the sample must be qualitatively identical to that of the standard.

Conclusion

References

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • Google Patents. CN103420848B - 4-amino phenylacetylene synthesizing method.
  • Google Patents. US4440954A - Process for the purification of p-aminophenol.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(15), 4934. Available from: [Link]

  • Pajares, M. A., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Foods, 13(14), 2187. Available from: [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. Available from: [Link]

  • PrepChem.com. Preparation of 4-aminophenol. Available from: [Link]

  • ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18184163, N-methyl-4-phenyloxan-4-amine. Available from: [Link]

  • ResearchGate. Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State-of-the-Art Review. Available from: [Link]

  • PubChemLite. N-phenyloxan-4-amine hydrochloride (C11H15NO). Available from: [Link]

  • Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Current Research in Materials Chemistry, 1, 102. Available from: [Link]

  • ResearchGate. (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available from: [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136575661, 4-Ethenyloxan-4-amine hydrochloride. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21730145, (2R,4S)-N-methyl-4-phenyloxan-2-amine. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8764, (4-Aminophenoxy)benzene. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137449402, N-ethenyl-N-ethyloxan-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133474164, N-(2-phenyloxan-4-yl)pyrimidin-2-amine. Available from: [Link]

Sources

A Cross-Validated Guide to N-Phenyl-Substituted Heterocyclic Amines in Drug Discovery: A Comparative Analysis of COX-2 and NIK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the N-phenyl-substituted heterocyclic amine scaffold has emerged as a privileged structure, yielding potent and selective modulators of critical biological targets. This guide provides a comprehensive, cross-validated comparison of two distinct classes of drugs derived from this scaffold: 2-(Morpholinyl)-N-phenylquinazolin-4-amines as selective Cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic applications, and N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines as novel inhibitors of NF-κB Inducing Kinase (NIK) for the treatment of psoriasis.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental data that underpins the therapeutic potential of these compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a comparative assessment of performance against established alternatives.

The N-Phenyl Heterocyclic Amine Scaffold: A Versatile Starting Point

The core structure, characterized by a phenyl group attached to a nitrogen-containing heterocycle, provides a versatile framework for structure-based drug design. The phenyl ring offers numerous points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The nature of the heterocyclic core, in this case, a quinazoline versus a pyrrolopyrimidine, dictates the overall geometry and directs the molecule towards distinct biological targets.

Comparative Analysis of Lead Compounds

This guide will focus on a comparative analysis of two lead compounds from their respective classes:

  • Compound 5d (2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivative): A selective COX-2 inhibitor with demonstrated anti-inflammatory and analgesic properties.[1][2][3]

  • Compound 12f (4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol): A highly potent and selective NIK inhibitor with efficacy in a preclinical model of psoriasis.[4][5][6]

The following sections will present a detailed cross-validation of the experimental results for these compounds, comparing their performance metrics and the methodologies used for their evaluation.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50ComparatorComparator IC50Selectivity
Compound 5d COX-2In vitro enzyme inhibitionSignificant potency (exact IC50 not specified in abstract)IndomethacinNot specifiedSubstantial COX-II selectivity
Compound 12f NIKBiochemical kinase assay9.87 nMCompound 1 (Amgen)Not specifiedHigh selectivity over a panel of 268 kinases

Experimental Workflows: From Benchtop to Preclinical Models

The validation of a drug candidate's therapeutic potential relies on a cascade of robust and reproducible experimental assays. Below, we detail the methodologies employed to characterize our lead compounds.

Diagram 1: Generalized Experimental Workflow for Inhibitor Characterization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Kinase or Enzyme Inhibition) cellular_assay Cellular Assay (e.g., Cytokine Secretion) biochemical_assay->cellular_assay Confirm cellular activity selectivity_panel Kinase/Enzyme Selectivity Panel cellular_assay->selectivity_panel Assess off-target effects pk_studies Pharmacokinetic Studies (Rodent) selectivity_panel->pk_studies Advance lead candidate efficacy_model Disease Model (e.g., Psoriasis Mouse Model) pk_studies->efficacy_model Determine dosing regimen toxicology Preliminary Toxicology efficacy_model->toxicology Evaluate safety profile

Caption: A generalized workflow for the characterization of small molecule inhibitors.

Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits and principles of enzyme inhibition assays.[7][8][9]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Stannous Chloride (reaction stop solution)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 160 µL of COX Assay Buffer

    • 10 µL of Heme

    • 10 µL of diluted COX-2 enzyme

  • Inhibitor Addition: Add 10 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For the 100% activity control, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding 30 µL of saturated Stannous Chloride solution.

  • Detection: The product of the COX-2 reaction, Prostaglandin G2, is then measured. This can be done through various methods, including ELISA for Prostaglandin F2α (after reduction of PGG2) or using a fluorometric probe that reacts with PGG2 to produce a fluorescent signal.[7][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Experimental Protocol: In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol is a standard and widely used model to evaluate the efficacy of anti-psoriatic agents.[10][11][12]

Objective: To assess the in vivo efficacy of test compounds in reducing psoriasis-like skin inflammation in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Test compound formulated for topical or oral administration

  • Vehicle control

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Hair Removal: Shave the dorsal skin of the mice.

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Treatment: Administer the test compound (topically or orally) and the vehicle control to respective groups of mice daily, starting from the first day of imiquimod application.

  • Clinical Scoring: Evaluate the severity of the skin inflammation daily using a modified PASI score, assessing erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale of 0 to 4.

  • Measurement of Skin Thickness: Measure the thickness of the dorsal skin daily using calipers.

  • Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine analysis).

  • Data Analysis: Compare the PASI scores and skin thickness between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Signaling Pathways and Mechanism of Action

A thorough understanding of the underlying signaling pathways is crucial for rational drug design and for interpreting experimental outcomes.

Diagram 2: COX-2 Signaling Pathway in Inflammation

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase_a2 Phospholipase A2 inflammatory_stimuli->phospholipase_a2 activates arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate compound_5d Compound 5d (Quinazolinamine Derivative) compound_5d->cox2 inhibits

Caption: The role of COX-2 in the inflammatory cascade and the inhibitory action of Compound 5d.

The cyclooxygenase (COX) enzyme has two major isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated by inflammatory stimuli.[13][14] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Selective COX-2 inhibitors, such as the 2-(Morpholinyl)-N-phenylquinazolin-4-amine derivative Compound 5d, are designed to specifically block the activity of COX-2, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2][3]

Diagram 3: NIK/Non-Canonical NF-κB Signaling Pathway in Psoriasis

G cytokine_receptor Cytokine Receptor (e.g., LTβR) nik NIK cytokine_receptor->nik stabilizes ikk_alpha IKKα nik->ikk_alpha phosphorylates p100 p100 ikk_alpha->p100 phosphorylates p52 p52 p100->p52 processed to p52_relb p52-RelB Complex p52->p52_relb dimerizes with relb RelB relb->p52_relb nucleus Nucleus p52_relb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory Cytokines, e.g., IL-23) nucleus->gene_transcription initiates psoriasis Psoriasis Pathogenesis gene_transcription->psoriasis contributes to compound_12f Compound 12f (Pyrrolopyrimidine Derivative) compound_12f->nik inhibits

Caption: The NIK-mediated non-canonical NF-κB pathway in psoriasis and the inhibitory action of Compound 12f.

The non-canonical NF-κB signaling pathway plays a crucial role in the pathogenesis of psoriasis.[15][16][17] NF-κB Inducing Kinase (NIK) is a central regulator of this pathway.[18][19][20] Upon stimulation by certain cytokines, NIK is stabilized and activates IKKα, leading to the processing of p100 to p52.[18] The resulting p52-RelB heterodimer translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as IL-23, which are key drivers of psoriatic inflammation.[15] N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, exemplified by Compound 12f, are potent and selective inhibitors of NIK.[4][5][6] By inhibiting NIK, these compounds block the non-canonical NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production and amelioration of psoriatic symptoms.[5]

In Vitro ADME Properties: A Critical Step in Drug Development

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk drug candidates. While detailed ADME data for the specific lead compounds discussed here is limited in the public domain, a standard panel of in vitro ADME assays would be employed during their development.

Table 2: Representative In Vitro ADME/DMPK Assays
ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption
Distribution Plasma Protein BindingDetermines the fraction of free drug available for therapeutic effect
Metabolism Microsomal StabilityAssesses metabolic stability in the liver
Metabolism CYP450 InhibitionIdentifies potential for drug-drug interactions
Excretion Transporter AssaysInvestigates the role of transporters in drug efflux and uptake

For kinase inhibitors, maintaining a favorable balance between potency and physicochemical properties is a key challenge.[21]

Conclusion

The N-phenyl-substituted heterocyclic amine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting distinct therapeutic areas. The 2-(Morpholinyl)-N-phenylquinazolin-4-amines and N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines exemplify the successful application of structure-based drug design to generate compounds with promising anti-inflammatory/analgesic and anti-psoriatic activities, respectively.

This guide has provided a cross-validated comparison of the experimental data supporting these two classes of compounds, highlighting the rigorous in vitro and in vivo methodologies required to characterize their therapeutic potential. The detailed experimental protocols and elucidation of the underlying signaling pathways offer a framework for researchers in the field to design and execute their own discovery programs. As our understanding of the molecular drivers of disease continues to grow, the versatility of scaffolds like the N-phenyl-substituted heterocyclic amines will undoubtedly continue to yield novel and impactful medicines.

References

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.